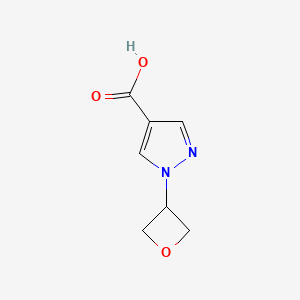

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(oxetan-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZDAQAXRCGWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid (CAS 1389323-51-6)

A valuable building block for next-generation therapeutics, this guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance in Medicinal Chemistry

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid emerges as a compound of significant interest at the confluence of two highly valued scaffolds in modern drug discovery: the oxetane ring and the pyrazole carboxylic acid core. The strategic incorporation of an oxetane moiety is a well-established approach to enhancing the physicochemical properties of drug candidates.[1][2] Oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity, while also serving as bioisosteres for gem-dimethyl or carbonyl groups.[2][3] Concurrently, the pyrazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

This technical guide provides a detailed exploration of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, offering a plausible synthetic route, an analysis of its predicted physicochemical properties, and a discussion of its potential applications in the development of novel therapeutics.

Physicochemical Properties: Engineering Improved Druglikeness

The unique combination of the polar, three-dimensional oxetane ring with the aromatic, functional pyrazole core in 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid suggests a favorable profile for drug development. The oxetane group is known to favorably modulate properties such as solubility and metabolic clearance.[2][3]

| Property | Predicted Value/Information | Source |

| CAS Number | 1389323-51-6 | N/A |

| Molecular Formula | C₇H₈N₂O₃ | [7] |

| Molecular Weight | 168.15 g/mol | [7] |

| Physical State | Solid | N/A |

| XlogP (predicted) | -0.6 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 2 | [7] |

Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Proposed Synthesis of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Overall Synthetic Workflow

Caption: Proposed three-step synthesis of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Oxetan-3-yl Hydrazine (Hypothetical Protocol)

-

Rationale: The initial step involves the formation of the key oxetane-containing building block, oxetan-3-yl hydrazine. This can be achieved through the reductive amination of oxetan-3-one with hydrazine.

-

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in methanol at 0 °C, add hydrazine hydrate (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the corresponding hydrazone.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with solid sodium bicarbonate and extract with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-yl hydrazine.

-

Step 2: Synthesis of Ethyl 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylate

-

Rationale: This step utilizes a classic pyrazole synthesis through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[8] Ethyl 2-(ethoxymethylene)-3-oxobutanoate serves as a suitable precursor for the pyrazole-4-carboxylate core.[9][10]

-

Procedure:

-

Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol.

-

Add a solution of oxetan-3-yl hydrazine (1.1 eq) in ethanol to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate.

-

Step 3: Hydrolysis to 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

-

Rationale: The final step is a standard ester hydrolysis to yield the desired carboxylic acid. Basic conditions are typically employed to ensure complete conversion.

-

Procedure:

-

Dissolve ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid.

-

Potential Mechanism of Action and Biological Activities

Given the absence of specific biological data for 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid, its potential therapeutic applications can be inferred from the well-documented activities of its constituent moieties.

The Role of the Pyrazole-4-Carboxylic Acid Core

The pyrazole ring is a cornerstone of many biologically active compounds.[4][5] Pyrazole-containing molecules have been reported to exhibit a wide array of pharmacological effects, including:

-

Anti-inflammatory activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.

-

Anticancer activity: Pyrazole derivatives have shown promise as inhibitors of various kinases and other cancer-related targets.

-

Antimicrobial and Antifungal activity: The pyrazole scaffold is present in numerous compounds with demonstrated efficacy against a range of pathogens.[11]

-

Antiviral activity: Certain pyrazole derivatives have been investigated for their ability to inhibit viral replication.[5]

The Influence of the Oxetane Moiety

The oxetane ring is not merely a passive solubilizing group; it can actively contribute to the biological profile of a molecule.[1][2] Its three-dimensional structure can influence binding to biological targets, and its metabolic stability can lead to improved pharmacokinetic profiles.[3] The incorporation of an oxetane can also modulate the basicity of nearby functional groups, which can be crucial for target engagement and selectivity.[3]

Potential Synergistic Effects and Therapeutic Targets

The combination of the pyrazole-4-carboxylic acid scaffold with the oxetane ring in 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid could lead to compounds with enhanced potency, selectivity, and drug-like properties. Potential biological targets for derivatives of this compound could include:

-

Kinases: A primary target class for pyrazole-based inhibitors in oncology and inflammatory diseases.

-

Enzymes: Including but not limited to cyclooxygenases (COX), lipoxygenases (LOX), and various metabolic enzymes.

-

G-protein coupled receptors (GPCRs): A diverse family of receptors involved in a multitude of physiological processes.

Caption: Interplay of structural features, predicted properties, and potential applications.

Applications in Drug Discovery and Development

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid represents a versatile building block for the synthesis of compound libraries for high-throughput screening. Its carboxylic acid handle provides a convenient point for chemical modification, allowing for the exploration of a wide range of derivatives.

Potential therapeutic areas for compounds derived from this scaffold include:

-

Oncology: The development of novel kinase inhibitors or other targeted anticancer agents.

-

Inflammatory Diseases: The design of new anti-inflammatory drugs with improved safety profiles.

-

Infectious Diseases: The discovery of new antimicrobial or antiviral agents to combat drug resistance.

The favorable physicochemical properties imparted by the oxetane ring make this scaffold particularly attractive for developing orally bioavailable drugs with improved pharmacokinetic profiles.

Conclusion

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is a promising and strategically designed molecule that combines the beneficial properties of two key medicinal chemistry scaffolds. While further experimental validation is required, the theoretical analysis presented in this guide suggests that this compound and its derivatives hold significant potential for the development of next-generation therapeutics. Its value as a versatile building block for the synthesis of diverse compound libraries makes it a molecule of high interest for researchers in both academic and industrial drug discovery settings.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.

- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- Google Patents. (n.d.). Methods for making oxetan-3-ylmethanamines.

- ResearchGate. (2025).

- Journal of the American Chemical Society. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.

- ResearchGate. (n.d.).

- Current status of pyrazole and its biological activities. PMC.

- Postovsky Institute of Organic Synthesis UB RAS. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.

- Google Patents. (n.d.). Process for the preparation of a pyrazole derivative.

- Open Access LMU. (n.d.). Energetic but insensitive spiro‐tetrahydrotetrazines based on oxetane‐3‐one.

- ResearchGate. (2025).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- ResearchGate. (2025).

- Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.

- Bibliomed. (n.d.).

-

Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

- ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- ResearchGate. (2025).

- ACS Publications. (2026).

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

- National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- Thieme. (n.d.).

- PubChem. (n.d.). Ethyl 2-(ethoxymethylene)

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

-

PubChemLite. (n.d.). 1-(oxetan-3-yl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. PubChemLite - 1-(oxetan-3-yl)-1h-pyrazole-4-carboxylic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

Discovery of Novel Pyrazole-Based Inhibitors: From Rational Design to Preclinical Validation

An In-depth Technical Guide:

Foreword: The Enduring Privilege of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2][3] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like ruxolitinib and the antiviral lenacapavir.[2][3][4][5]

The pyrazole core's success is not accidental. It offers a unique combination of features:

-

Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial factor in improving the pharmacokinetic profile of drug candidates.[4]

-

Synthetic Tractability: The scaffold is readily synthesized and derivatized, allowing for extensive exploration of chemical space to optimize biological activity.[6]

-

Versatile Bioactivity: Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5][7][8][9]

-

Structural Mimicry: It can act as a bioisostere for other rings, like the imidazole in purines, enabling the design of novel isosteres with improved properties.[10]

This guide provides an in-depth, technically-focused narrative on the contemporary process of discovering and developing novel pyrazole-based inhibitors. We will move beyond simple protocols to explore the causal logic behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals engaged in this dynamic field.

Chapter 1: The Foundation - Target-Centric Design & Synthesis

The journey to a novel inhibitor begins with a clear understanding of the biological target and a robust strategy for synthesizing a diverse yet focused library of candidate molecules.

Rationale-Driven Target Selection

The selection of a biological target is the strategic cornerstone of any drug discovery program. For pyrazole-based inhibitors, several target classes have proven particularly fruitful. The rationale is often rooted in the pyrazole's ability to form key hydrogen bonds and hydrophobic interactions within enzyme active sites.

-

Protein Kinases: This is arguably the most successful target class for pyrazole inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11] The pyrazole scaffold can effectively function as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[12][13] Prominent targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and p21-activated kinases (PAKs).[14][15][16]

-

Inflammatory Enzymes: Targets like Cyclooxygenase-2 (COX-2) are well-established for anti-inflammatory therapies. The pyrazole drug Celecoxib is a selective COX-2 inhibitor, demonstrating the scaffold's utility in this area.[7]

-

Bacterial Enzymes: With rising antimicrobial resistance, novel targets are essential. Enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for bacterial fatty acid synthesis, have been successfully targeted by pyrazole derivatives.[17]

Core Synthesis: The Paal-Knorr Condensation and Beyond

A cornerstone of pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. This versatile and reliable method allows for the introduction of substituents at various positions on the resulting pyrazole ring.

This protocol describes a foundational method for creating the pyrazole core, which can then be further functionalized.

Objective: To synthesize a pyrazole core via condensation of a substituted 1,3-diketone with phenylhydrazine.

Materials:

-

1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate solution (for workup)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 1,3-diketone (1.0 eq) and dissolve it in absolute ethanol (approx. 10 mL per gram of diketone).

-

Reagent Addition: Add phenylhydrazine hydrochloride (1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Causality Note: The acidic catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization/dehydration step.

-

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water.

-

Neutralization: Neutralize the solution by adding saturated sodium bicarbonate solution until effervescence ceases. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure pyrazole product.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Building the Arsenal: Library Diversification

With a core synthesis method established, the next step is to generate a library of analogues to explore the structure-activity relationship (SAR). This is achieved by systematically varying the substituents on the pyrazole core and any attached linkers. A common strategy involves a second nucleophilic substitution on a reactive handle incorporated into the initial pyrazole structure.[12][18]

Caption: Workflow for pyrazole inhibitor library generation.

Chapter 2: The Gauntlet - A Stepwise Biological Evaluation Cascade

Identifying a promising inhibitor requires a multi-stage screening process designed to efficiently filter a large library down to a few well-characterized lead compounds. This cascade moves from broad, high-throughput methods to specific, mechanism-focused assays.

In Vitro Screening: From Hit Identification to Cellular Potency

The initial phase focuses on identifying "hits"—compounds that show activity against the target in a simplified, non-cellular environment—and then confirming that this activity translates to a more complex cellular setting.

The first step is typically a high-throughput screen (HTS) using a purified enzyme. For a kinase target, this would be a kinase activity assay measuring the phosphorylation of a substrate. For an enzyme like E. coli FabH, an assay would measure the inhibition of the condensation reaction it catalyzes.[17] The goal is to quickly and cost-effectively identify compounds that inhibit the target at a specific concentration, generating a list of initial hits.

A compound that inhibits a purified enzyme is of little use if it cannot enter a cell or is indiscriminately toxic. Therefore, hits are progressed to cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability.

Objective: To determine the concentration at which pyrazole inhibitors reduce the viability of a cancer cell line by 50% (the IC₅₀ value).

Materials:

-

Cancer cell line (e.g., PC-3 for prostate, MCF-7 for breast)[10]

-

Normal cell line (e.g., HUVEC) for counter-screening[10]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Pyrazole inhibitor stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Self-Validation Check: Include wells with medium only (no cells) to serve as a background control.

-

-

Compound Treatment: Prepare serial dilutions of the pyrazole inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the inhibitors) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[19]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Causality Note: Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

-

Solubilization: Remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Elucidating the Mechanism of Action (MoA)

Once a compound has demonstrated potent and selective cellular activity, it's crucial to confirm that it works through the intended mechanism.

-

Target Engagement: Assays like NanoBRET™ can be used to confirm that the inhibitor physically binds to its intended target protein within the living cell.[18]

-

Phenotypic Confirmation: If an inhibitor targets a cell cycle kinase like CDK16, its MoA can be validated by observing cell cycle arrest. The FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator) system allows for real-time visualization of the cell cycle, and a potent inhibitor should cause an accumulation of cells in a specific phase (e.g., G2/M).[18] Similarly, for anticancer agents, assays measuring the induction of apoptosis (programmed cell death) can confirm the desired downstream effect.[16]

Caption: The biological screening cascade for inhibitor discovery.

Chapter 3: Refining the Weapon - Structure-Activity Relationships (SAR) and Lead Optimization

SAR is the process of decoding the relationship between a molecule's 2D/3D structure and its biological effect.[20] This iterative cycle of design, synthesis, and testing is the core of medicinal chemistry, aimed at transforming a moderately active "hit" into a highly potent and drug-like "lead."

Key SAR Principles for Pyrazole Inhibitors

Decades of research have revealed several key structural features that govern the activity of pyrazole inhibitors.[8][21]

-

Hydrogen Bonding: The pyrazole ring itself contains both hydrogen bond donor (N-H) and acceptor (pyridine-like N) functionalities. The N-H group is frequently involved in critical interactions with the hinge region of kinases or key residues in other enzyme active sites.[12][20]

-

Substitution Patterns: The substitution at positions 1, 3, and 5 of the pyrazole ring dramatically influences potency and selectivity. For instance, bulky hydrophobic groups at certain positions can occupy specific pockets in the target protein, enhancing affinity.

-

Physicochemical Properties: SAR is not just about potency. Modifications are also made to tune properties like solubility, lipophilicity, and metabolic stability. For example, replacing a metabolically liable group with a pyrazole can improve a compound's pharmacokinetic profile.[22]

Case Study: Iterative Optimization

The optimization process is best illustrated with a hypothetical example. A research team might start with a "hit" compound and systematically modify different parts of it to understand their contribution to activity.

Table 1: Hypothetical SAR Data for a Pyrazole-Based Kinase Inhibitor Series

| Compound ID | R1 Group (Position 1) | R3 Group (Position 3) | R5 Group (Position 5) | Kinase IC₅₀ (nM) |

| HIT-01 | Phenyl | 4-Fluorophenyl | -H | 1250 |

| OPT-02 | Phenyl | 4-Fluorophenyl | -CH₃ | 850 |

| OPT-03 | Phenyl | 4-Fluorophenyl | -Cyclopropyl | 150 |

| OPT-04 | 2-pyridyl | 4-Fluorophenyl | -Cyclopropyl | 45 |

| OPT-05 | Phenyl | 4-Methoxyphenyl | -Cyclopropyl | 320 |

-

SAR Interpretation:

-

Comparing HIT-01 to OPT-02 and OPT-03 suggests that a small, hydrophobic substituent at the R5 position is beneficial, with cyclopropyl being superior to methyl. This group may be fitting into a small hydrophobic pocket in the active site.

-

Comparing OPT-03 to OPT-04 reveals that replacing the R1 phenyl group with a 2-pyridyl group significantly improves potency. The nitrogen in the pyridine ring may be forming an additional, favorable interaction (e.g., a hydrogen bond) with the target protein.

-

Comparing OPT-03 to OPT-05 indicates that the fluorine on the R3 phenyl ring is important for activity, as replacing it with a methoxy group is detrimental. The fluorine may be acting as a hydrogen bond acceptor or participating in favorable electrostatic interactions.

-

This logical, step-wise analysis allows chemists to build a model of the required pharmacophore and rationally design more potent compounds.[23] Strategies like macrocyclization—linking two parts of the molecule together—can also be employed to rigidly control the compound's conformation, often leading to a dramatic increase in selectivity for the desired target.[12][13]

Chapter 4: The Proving Ground - Preclinical Characterization

After a lead compound with high potency, selectivity, and a confirmed MoA is identified, it must undergo preclinical evaluation to assess its potential as a real-world therapeutic.

In Vivo Pharmacokinetics (PK)

This phase investigates the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound in a living organism. A potent inhibitor is useless if it is not absorbed into the bloodstream or is cleared from the body too quickly. Studies in animal models (typically mice or rats) measure key parameters:

-

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half. A longer half-life might allow for less frequent dosing.[10]

-

Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation. High oral bioavailability is highly desirable for patient convenience.[10]

For example, studies on pyrazolo[3,4-b]pyridine analogues showed that after intraperitoneal administration, a lead compound achieved a half-life of ~14 hours, and oral dosing resulted in a respectable bioavailability of ~30%.[10]

In Vivo Efficacy

The ultimate test is whether the compound works in a disease model. For an anticancer pyrazole inhibitor, this typically involves administering the compound to mice bearing human tumor xenografts. The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group.[14] This step provides crucial proof-of-concept that the inhibitor's cellular activity translates into a therapeutic effect in a complex biological system.

Conclusion and Future Horizons

The discovery of novel pyrazole-based inhibitors is a testament to the power of a structured, iterative, and rationale-driven scientific process. The pyrazole scaffold's privileged status is well-earned, and it continues to be a cornerstone in the development of new medicines.[4]

The future for pyrazole-based drug discovery remains bright. As new biological targets are validated, the versatility of the pyrazole core will be applied to design novel inhibitors. Furthermore, emerging modalities like PROTACs (PROteolysis TArgeting Chimeras) can incorporate pyrazole-based warheads to target proteins for degradation rather than just inhibition. The fight against drug resistance, a persistent challenge in oncology and infectious disease, will continue to demand the innovation that scaffolds like pyrazole enable.[16] This guide has outlined the fundamental principles and methodologies that will empower the next generation of scientists to continue this vital work.

References

-

Ebenezer, O., Shapi, M., & Tuszynski, J.A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega. Available at: [Link]

-

Alam, M.J., Alam, O., Naim, M.J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2021). Archiv der Pharmazie. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. Available at: [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Future Medicinal Chemistry. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Scientific Reports. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Bioorganic Chemistry. Available at: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). Chemistry & Biodiversity. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). Molecules. Available at: [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). Molecules. Available at: [Link]

-

Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Available at: [Link]

-

A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). Molecules. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. Available at: [Link]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 17. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies [mdpi.com]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 21. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Convergence of the Pyrazole Scaffold and the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold." Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][2][3] The versatility of the pyrazole core, particularly the 1,4-disubstituted pattern, allows for fine-tuning of pharmacological profiles.[4]

Concurrently, the oxetane ring has emerged as a valuable "bioisostere" and functional motif in drug design. This small, strained four-membered ether is not merely a molecular spacer. The incorporation of an oxetane can significantly enhance key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[5][6]

This document provides a comprehensive guide to the synthesis of 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid and its subsequent derivatives. We will move beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and critical quality control measures, ensuring a reproducible and robust synthetic strategy for researchers in drug discovery and development.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach is paramount for a successful synthesis. The target molecule, 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, can be disconnected in two key stages. Firstly, the carboxylic acid can be traced back to a more stable ester precursor, which mitigates potential stability issues. Secondly, the core pyrazole ring is logically formed via the classical condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. This leads us to two critical starting materials: oxetan-3-ylhydrazine and a suitable three-carbon electrophile bearing the latent carboxylate functionality.

Caption: Retrosynthetic pathway for the target molecule.

Protocol I: Synthesis of the Key Intermediate, Oxetan-3-ylhydrazine

The availability of oxetan-3-ylhydrazine is the linchpin of this entire synthetic sequence. While not always commercially accessible, it can be prepared from oxetan-3-one via a two-step process involving reductive amination followed by nitrosation and reduction. A more direct approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the oxetane ring with hydrazine.

Materials:

-

3-Tosyloxyoxetane (or 3-bromooxetane)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-tosyloxyoxetane (1.0 eq) in ethanol (5 mL per mmol of substrate).

-

Hydrazine Addition: Add hydrazine monohydrate (10.0 eq) dropwise to the solution at room temperature. Causality: A large excess of hydrazine is used to maximize the formation of the monosubstituted product and minimize the formation of the bis(oxetan-3-yl)hydrazine byproduct. It also serves as the base to neutralize the generated toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract with diethyl ether or dichloromethane (3 x 20 mL). The product is basic and will reside in the organic phase.

-

Washing: Wash the combined organic layers with a saturated NaHCO₃ solution to remove any acidic impurities, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude oxetan-3-ylhydrazine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary, though it is often used directly in the next step. Note: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol II: Synthesis of 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid

This protocol is divided into two critical stages: the formation of the stable pyrazole ester and its subsequent, carefully controlled hydrolysis to the target carboxylic acid.

Part A: Cyclocondensation to form Ethyl 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylate

The construction of the pyrazole ring is achieved via a cyclocondensation reaction, a robust and widely applicable method for pyrazole synthesis.[7][8]

Materials:

-

Oxetan-3-ylhydrazine (1.0 eq)

-

Diethyl 2-(ethoxymethylene)malonate (1.05 eq)

-

Acetic acid (glacial)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: Combine oxetan-3-ylhydrazine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) in glacial acetic acid (3 mL per mmol of hydrazine). Causality: Acetic acid serves as both the solvent and an acid catalyst, facilitating the initial condensation and subsequent cyclization/dehydration steps.

-

Reaction: Heat the mixture to 100-110 °C for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of NaHCO₃ until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate as a solid or viscous oil.

Caption: Workflow for the two-stage synthesis of the target acid.

Part B: Saponification to 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid

This step is critical and requires careful execution. Oxetane-carboxylic acids have been reported to be unstable, with a propensity to isomerize into lactones upon heating or prolonged storage, which can drastically reduce yields and complicate purification.[5]

Materials:

-

Ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq)

-

Tetrahydrofuran (THF) and Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a flask cooled to 0 °C in an ice bath.

-

Hydrolysis: Add a solution of LiOH·H₂O (1.5 eq) in water dropwise. Causality: LiOH is a preferred base for mild saponification, often proceeding at lower temperatures than NaOH or KOH, thereby minimizing the risk of the heat-induced isomerization of the oxetane ring.[5]

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 2-16 hours, monitoring by TLC until the starting ester is fully consumed.

-

Acidification (Critical Step): Cool the mixture back to 0 °C and carefully acidify by adding 1 M HCl dropwise until the pH of the aqueous layer is ~3-4. A white precipitate of the product should form.

-

Extraction: Extract the product immediately with ethyl acetate or a more polar solvent like a 9:1 mixture of dichloromethane/isopropanol (3 x 25 mL).

-

Drying and Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure at low temperature (<30 °C). The resulting solid is the target carboxylic acid.

-

Storage and Handling: The isolated acid should be used promptly for derivatization. If storage is necessary, it should be kept under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20 °C) to prevent degradation.[5]

Protocol III: Derivatization via Amide Coupling

The carboxylic acid is a versatile functional handle for creating a library of amide derivatives, a common strategy in drug discovery to explore the structure-activity relationship (SAR).

Materials:

-

1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

Desired amine (R-NH₂, 1.1 eq)

-

HATU (1.1 eq) or EDC (1.2 eq) / HOBt (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add the coupling agent(s) (e.g., HATU) and the base (DIPEA). Stir for 10-15 minutes at room temperature to form the activated ester. Causality: Peptide coupling reagents like HATU efficiently convert the carboxylic acid into a highly reactive intermediate, enabling rapid and high-yielding amide bond formation under mild conditions, thus avoiding potential degradation of the oxetane-acid moiety.

-

Amine Addition: Add the desired amine (1.1 eq) to the mixture.

-

Reaction: Stir at room temperature for 2-12 hours until the reaction is complete (monitor by LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or preparative HPLC to yield the desired amide derivative.

Data Presentation: Representative Amide Derivatives

| Entry | Amine (R-NH₂) | Coupling Reagent | Yield (%) | Purity (LC-MS) |

| 1 | Benzylamine | HATU | 85 | >98% |

| 2 | Morpholine | HATU | 91 | >99% |

| 3 | Aniline | EDC/HOBt | 78 | >97% |

| 4 | (S)-1-Phenylethanamine | HATU | 82 | >98% (d.r. >95:5) |

Analytical Characterization

-

¹H NMR: Expect characteristic signals for the oxetane ring protons (triplets or multiplets around 4.5-5.0 ppm), two distinct pyrazole ring protons (singlets, typically one downfield >8.0 ppm and one around 7.8-8.0 ppm), and signals corresponding to the derivative group.

-

¹³C NMR: Look for the characteristic carbons of the pyrazole ring (~110-140 ppm) and the oxetane ring (CH₂ groups ~75 ppm, CH group ~35-40 ppm). The carboxylic acid or amide carbonyl will appear downfield (>160 ppm).

-

HRMS (High-Resolution Mass Spectrometry): Used to confirm the elemental composition and exact mass of the synthesized compounds. For C₇H₈N₂O₃, the expected [M+H]⁺ is 169.0557.

-

Purity Assessment: Final compound purity should be assessed by HPLC or LC-MS, with a target of >95% for biological screening. A key impurity to monitor for is the lactone isomer, which would present different NMR signals and a different mass.[5]

References

-

Buravtsov, A., et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Omega, 6(32), 21255–21259. Available at: [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2668. Available at: [Link]

- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Shaabani, A., et al. (2015). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. pharmaguideline.com. Available at: [Link]

-

RSC Publishing. (2011). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. pubs.rsc.org. Available at: [Link]

-

Shaker, Y. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1834–1868. Available at: [Link]

-

Cottineau, B., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108. Available at: [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Available at: [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. Available at: [Link]

-

Slideshare. (2023). Unit 4 Pyrazole. Available at: [Link]

-

ResearchGate. (2021). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. . Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. . Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Unit 4 Pyrazole | PDF [slideshare.net]

Application Notes and Protocols for Kinase Inhibitor Drug Design: A Senior Scientist's Guide

Introduction

Protein kinases are fundamental regulators of cellular signal transduction, controlling a vast array of processes from cell growth and proliferation to differentiation and apoptosis.[1] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] This central role in pathology has made kinases one of the most significant and "druggable" target classes in modern medicine.[2] Since the landmark approval of imatinib in 2001, the field has exploded, with over 80 kinase inhibitors now approved by the FDA, transforming the treatment landscape for numerous malignancies and inflammatory diseases.[2][3]

The journey from a promising concept to a clinically effective kinase inhibitor is a complex, multi-stage process requiring an integrated suite of biochemical, cellular, and in vivo assays.[2] Success hinges not just on identifying a potent molecule, but on meticulously characterizing its selectivity, mechanism of action, drug-like properties, and potential for resistance.

This guide provides an in-depth overview of the modern kinase inhibitor drug discovery cascade. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols for key experiments but also the scientific rationale behind methodological choices. We will navigate from initial hit identification to preclinical validation, equipping you with the knowledge to design, execute, and interpret the critical experiments that underpin successful kinase inhibitor development.

The Kinase Inhibitor Drug Discovery Cascade

The development of a novel kinase inhibitor follows a structured, yet iterative, path. The process is designed as a funnel, starting with millions of compounds and progressively filtering them based on increasingly stringent criteria to identify a single candidate for clinical development. Each stage employs specialized assays to answer critical questions about a compound's potency, selectivity, cellular activity, and physiological effects.

Caption: The Kinase Inhibitor Drug Discovery Workflow.

Section 1: Hit Identification via Biochemical High-Throughput Screening (HTS)

The primary goal of this phase is to screen large chemical libraries—often containing hundreds of thousands to millions of compounds—to identify initial "hits" that modulate the activity of the purified kinase target.[4] Biochemical assays are ideal for HTS due to their simplicity, scalability, and reproducibility.

Causality Behind Experimental Choices: The choice of assay format is critical and depends on a balance of sensitivity, throughput, cost, and the specific nature of the kinase.[5] The central principle is to measure the enzymatic transfer of a phosphate group from ATP to a substrate. An inhibitor's potency is quantified by its IC50 value: the concentration required to inhibit 50% of the kinase's activity.[2] It is crucial to use an ATP concentration at or near the Michaelis constant (Km) for ATP.[6] Using excessively low ATP levels can make inhibitors appear artificially potent, while very high levels can mask the activity of ATP-competitive compounds, which is the most common mechanism of action.[2][6]

Table 1: Comparison of Common Biochemical Assay Formats

| Assay Technology | Principle | Advantages | Disadvantages | Throughput |

|---|---|---|---|---|

| Radiometric Assays | Measures incorporation of radioactive 32P or 33P from ATP into a substrate. | Gold standard for sensitivity and reliability; less prone to compound interference.[5] | Requires handling of radioactive materials; generates hazardous waste; low throughput. | Low-Medium |

| Fluorescence Polarization (FP) | A fluorescently labeled substrate peptide is used. Phosphorylation prevents antibody binding, resulting in a low FP signal. | Homogeneous (no-wash) format; good for HTS. | Can be subject to interference from fluorescent compounds. | High |

| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction by converting it back to ATP, which is then used by luciferase to generate light.[7] | High sensitivity; broad dynamic range; universal for any kinase.[7] | Indirect measurement; requires multiple reagent additions. | High |

| Time-Resolved FRET (TR-FRET) | Uses a lanthanide donor fluorophore (e.g., Europium) on an antibody and an acceptor fluorophore on the substrate. Phosphorylation brings them into proximity, causing FRET.[8] | Robust, homogeneous format; time-resolved detection minimizes interference from compound fluorescence.[8] | Requires specific antibodies and labeled substrates; can be costly. | High |

Protocol 1: High-Throughput Screening Using the ADP-Glo™ Luminescence Assay

This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced. The light output is directly proportional to kinase activity.

Self-Validation System:

-

Positive Control: Reaction with active kinase and DMSO (vehicle), representing 0% inhibition.

-

Negative Control: Reaction with no kinase or a known potent inhibitor, representing 100% inhibition.

-

Z'-factor Calculation: A statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Prepare Kinase/Substrate Mix: Dilute the target kinase and its specific peptide/protein substrate in Kinase Buffer to 2X the final desired concentration. Causality: Preparing a master mix ensures uniform dispensing and reduces variability.

-

Prepare ATP Solution: Dilute ATP in Kinase Buffer to 2X the final desired concentration (typically the Km value for the target kinase).

-

Compound Plates: Prepare 10 mM stock solutions of test compounds in DMSO. Perform serial dilutions to create compound plates for dose-response curves.

-

-

Kinase Reaction:

-

Dispense 5 µL of the Kinase/Substrate Mix into each well of a 384-well assay plate.

-

Add 50 nL of test compound or DMSO (for controls) to the appropriate wells using a pintool or acoustic dispenser.

-

Incubate for 15 minutes at room temperature to allow compound binding to the kinase.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

-

Incubate for 60 minutes at room temperature. Causality: The incubation time must be within the linear range of the reaction to avoid substrate depletion.[5]

-

-

Signal Detection (as per Promega's ADP-Glo™ protocol):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin mix for light generation.[7]

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader (e.g., BMG PHERAstar).

-

-

Data Analysis:

-

Calculate Percent Inhibition: 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))

-

Plot Percent Inhibition against the logarithm of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Section 2: Hit-to-Lead: Validation in a Cellular Context

A potent hit in a biochemical assay is a great start, but it doesn't guarantee success. The compound must be able to enter a cell, engage its target in a complex intracellular environment, and produce a desired biological effect.[9] Cellular assays are therefore essential for validating hits and guiding the hit-to-lead optimization process.

Caption: The Cellular Assay Validation Funnel.

Protocol 2: Cellular Target Engagement with NanoBRET™

This technology measures the direct binding of a compound to its target kinase within living cells.[10] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that enters the cell and binds the kinase will displace the tracer, leading to a decrease in the BRET signal.[10]

Methodology:

-

Cell Preparation:

-

Use HEK293 cells transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.

-

Plate the cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.

-

-

Compound and Tracer Treatment:

-

Prepare serial dilutions of the test compound in Opti-MEM™ medium.

-

Prepare the NanoBRET™ tracer at 2X the final desired concentration in Opti-MEM™. Causality: The optimal tracer concentration must be predetermined to give a good signal window without saturating the target.

-

Add the test compound dilutions to the wells.

-

Immediately add the tracer to all wells.

-

-

Signal Detection:

-

Add the NanoLuc® substrate (e.g., furimazine) to all wells.

-

Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (460 nm) and acceptor (610 nm) emission signals.

-

-

Data Analysis:

-

Calculate the raw BRET ratio: Acceptor Emission / Donor Emission.

-

Convert raw ratios to milliBRET units (mBU) by multiplying by 1000.

-

Normalize the data to positive (tracer only) and negative (no tracer) controls.

-

Plot the normalized mBU values against compound concentration to determine the cellular IC50 for target engagement.

-

Protocol 3: Assessing Pathway Modulation via Western Blot

This protocol determines if target engagement translates into functional inhibition of the downstream signaling pathway. For example, when testing a MEK inhibitor, one would measure the phosphorylation level of its direct substrate, ERK.[1][3]

Methodology:

-

Cell Treatment:

-

Plate a relevant cancer cell line (e.g., A375 melanoma cells, which are BRAF-mutant and have a constitutively active MAPK pathway) in 6-well plates.

-

Allow cells to adhere overnight.

-

Treat cells with a dose range of the kinase inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly in the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-Actin).

-

Quantify the band intensities using software like ImageJ.

-

Normalize the phospho-protein signal to the total protein signal for each lane. A dose-dependent decrease in the phospho/total ratio indicates effective pathway inhibition.

-

Section 3: Lead Optimization and Advanced Characterization

Once a compound is validated in cellular assays, the lead optimization phase begins. This involves medicinal chemists synthesizing new analogs of the lead compound to improve potency, selectivity, and drug-like properties. This process is guided by several key assays.

Caption: Common Kinase Inhibitor Binding Modes.

-

Kinase Selectivity Profiling: It is rare for a kinase inhibitor to be completely specific. To understand potential off-target effects and predict toxicity, lead compounds are screened against a large panel of kinases (e.g., the 468-kinase scan from Eurofins DiscoverX). The goal is to find compounds with high potency for the intended target and minimal activity against other kinases, especially those known to cause toxicities.[2]

-

Mechanism of Action (MoA) Studies: Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD) and kinetics (kon/koff rates) of an inhibitor to its target kinase.[2] Kinetic analysis of the enzyme reaction at varying ATP and inhibitor concentrations can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP.[2]

-

Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to the kinase via X-ray crystallography or Cryo-EM is invaluable.[1][2] It provides a high-resolution, 3D map of the molecular interactions, allowing chemists to make rational, structure-based design decisions to improve potency and selectivity.[11]

Section 4: Preclinical Evaluation: ADME-Tox and In Vivo Efficacy

Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy. This involves a suite of in vitro and in vivo studies.

-

In Vitro ADME-Tox: This panel of assays predicts how the drug will be Absorbed, Distributed, Metabolized, and Excreted (ADME) and assesses its potential for toxicity (Tox). Early ADME-Tox profiling helps eliminate compounds with poor drug-like properties, saving significant time and resources.[12][13]

Table 2: Key In Vitro ADME-Tox Assays

| Assay | Purpose | Methodology |

|---|---|---|

| Metabolic Stability | Predicts how quickly the compound will be cleared by the liver. | Incubate the compound with human liver microsomes (HLMs) and measure its disappearance over time via LC-MS.[14] |

| CYP450 Inhibition | Assesses the risk of drug-drug interactions. | Measure the compound's ability to inhibit the activity of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).[14] |

| Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins; only unbound drug is active. | Measure the distribution of the compound between plasma and buffer using equilibrium dialysis. |

| Cellular Cytotoxicity | Evaluates general toxicity to cells. | Measure the viability of a standard cell line (e.g., HepG2 liver cells) after treatment with the compound.[14][15] |

| hERG Inhibition | Screens for the risk of cardiac toxicity (QT prolongation). | Measure the compound's ability to block the hERG potassium channel using an automated patch-clamp assay. |

Protocol 4: Xenograft Mouse Model for In Vivo Efficacy and PK/PD

This is the definitive preclinical experiment to determine if the inhibitor can shrink tumors in a living animal. It correlates drug exposure (Pharmacokinetics, PK) with target modulation and anti-tumor activity (Pharmacodynamics, PD).[2][16]

Methodology:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A375 cells) into the flank of immunodeficient mice (e.g., NU/NU nude mice).[17]

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[17]

-

Randomize mice into treatment groups (e.g., Vehicle control, Inhibitor at 10, 30, 100 mg/kg).

-

-

Compound Administration and Monitoring:

-

Administer the compound and vehicle to their respective groups via the intended clinical route (e.g., oral gavage) on a set schedule (e.g., once daily).[17]

-

Measure tumor volumes with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight as a measure of general toxicity.

-

-

PK/PD Analysis:

-

On the final day, or at set time points after the last dose, collect blood samples via cardiac puncture or tail vein bleed. Process to plasma for PK analysis by LC-MS to determine drug concentration over time.[16]

-

Immediately following blood collection, euthanize the animals and excise the tumors.

-

Flash-freeze a portion of the tumor for PD analysis (e.g., Western blot for p-ERK) and fix the other portion in formalin for immunohistochemistry (IHC).

-

-

Data Analysis:

-

Plot mean tumor volume vs. time for each group to assess anti-tumor efficacy.

-

Calculate the PK parameters from the plasma concentration data (e.g., Cmax, AUC).

-

Correlate the drug exposure (PK) with the level of target inhibition in the tumor (PD) and the degree of tumor growth inhibition.[16][17] This establishes the crucial PK/PD/efficacy relationship.

-

Section 5: Addressing the Challenge of Acquired Resistance

A major clinical challenge for targeted therapies is the development of acquired resistance, where the tumor initially responds but eventually relapses.[18][19] This can occur through several mechanisms. Understanding these potential escape routes is critical for developing next-generation inhibitors and combination strategies.

Table 3: Common Mechanisms of TKI Resistance

| Category | Mechanism | Example |

|---|---|---|

| On-Target | Secondary Mutations: A mutation in the kinase domain prevents inhibitor binding but preserves kinase activity.[18][20] | The T315I "gatekeeper" mutation in BCR-ABL confers resistance to imatinib. |

| Gene Amplification: Increased copy number of the target kinase gene leads to protein overexpression that overwhelms the inhibitor.[18] | MET amplification in EGFR-mutant lung cancer. | |

| Off-Target | Bypass Pathway Activation: Upregulation of a parallel signaling pathway that provides redundant survival signals.[18][21] | Activation of the PI3K/Akt pathway can compensate for MAPK pathway inhibition.[3] |

| | Histological Transformation: The tumor changes its cellular identity to a different lineage that is no longer dependent on the original kinase.[18] | Transformation of EGFR-mutant non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC). |

Protocol 5: In Vitro Screen for Resistance Mutations

This protocol uses a cell-based model to proactively identify mutations in a target kinase that confer resistance to an inhibitor. It is based on the principle of using BaF3 cells, a murine pro-B cell line that depends on the cytokine IL-3 for survival.[19][22] By transfecting them to express an oncogenic kinase, their survival becomes dependent on that kinase, making them an excellent tool for studying kinase inhibitors.

Methodology:

-

Generate a Mutant Library:

-

Use error-prone PCR to amplify the coding sequence of the target kinase domain, introducing random mutations.

-

Clone this library of mutated kinase domains into a retroviral expression vector.

-

-

Cell Line Engineering:

-

Transduce BaF3 cells with the retroviral library of kinase mutants.

-

Wash the cells and culture them in standard media without IL-3. Causality: This step selects for cells that have incorporated a functional, constitutively active kinase mutant.

-

-

Resistance Selection:

-

Culture the pool of IL-3 independent BaF3 cells in the presence of the kinase inhibitor at a concentration that is 5-10 times its cellular IC50.

-

Most cells will die, but cells harboring a resistance mutation will survive and proliferate.[19]

-

Expand these resistant colonies.

-

-

Identification of Resistance Mutations:

-

Isolate genomic DNA from the resistant cell populations.

-

Use PCR to amplify the kinase domain from the integrated retroviral vector.

-

Sequence the PCR products (Sanger sequencing for individual clones or Next-Generation Sequencing for a pooled population) to identify the specific mutations that confer resistance.

-

-

Validation:

-

Re-introduce the identified mutation(s) into the original kinase expression vector by site-directed mutagenesis.

-

Transduce fresh BaF3 cells and confirm that the specific mutation confers resistance to the inhibitor by re-running the cell proliferation assay.

-

Conclusion

The design and development of kinase inhibitors represent a pinnacle of modern rational drug discovery. The journey from hit to clinical candidate is a systematic process of inquiry and optimization, built upon a foundation of robust and well-designed assays. By integrating biochemical potency, cellular target engagement, pathway modulation, in vivo efficacy, and proactive resistance profiling, researchers can build a comprehensive data package that illuminates a compound's true therapeutic potential. The protocols and principles outlined in this guide provide a framework for navigating this complex landscape, ultimately enabling the development of more effective and durable targeted therapies for patients in need.

References

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

-

Attiq, A., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

-

Kuglstatter, A., et al. (2002). Structural biology in drug design: selective protein kinase inhibitors. PubMed. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Zhang, Y., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. PMC. [Link]

-

Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed. [Link]

-

Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Publications. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

-

Azam, M., et al. (2014). A method for screening and validation of resistant mutations against kinase inhibitors. Journal of Visualized Experiments. [Link]

-

Hillig, R. C., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

-

Diamantopoulou, Z., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [Link]

-

Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

-

Kuglstatter, A., et al. (2002). Structural biology in drug design: Selective protein kinase inhibitors. ResearchGate. [Link]

-

Hoeflich, K. P., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals. [Link]

-

Li, D., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]

-

Natarajan, J., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

-

de Menezes, A. T., et al. (2015). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. ResearchGate. [Link]

-

Gehringer, M., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]

-

Friboulet, L. (2017). Mechanisms of TKI resistance. YouTube. [Link]

-

Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Reaction Biology. [Link]

-

Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

-